DL-threo-Ritalinic Acid Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DL-threo-Ritalinic Acid Hydrochloride: is a substituted phenethylamine and an inactive major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . It is primarily known for its role in the metabolism of methylphenidate, a common medication used to treat attention-deficit hyperactivity disorder (ADHD) and narcolepsy .

Wirkmechanismus

Target of Action

DL-threo-Ritalinic Acid Hydrochloride, also known as Methylphenidate (MPH), primarily targets the dopamine transporter (DAT) and the norepinephrine transporter (NAT) . These transporters play a crucial role in the reuptake of dopamine and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal of the neurotransmitter .

Mode of Action

MPH acts as a reuptake inhibitor for the dopamine and norepinephrine transporters . By binding to these transporters, MPH prevents the reuptake of dopamine and norepinephrine, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action on the post-synaptic neuron, enhancing dopaminergic and noradrenergic activity in the brain .

Biochemical Pathways

The primary metabolic pathway of MPH involves de-esterification to ritalinic acid, which is pharmacologically inactive . This process is predominantly carried out by the enzyme carboxylesterase 1 (CES1) . Minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported .

Pharmacokinetics

MPH is rapidly and completely absorbed from the intestine after oral administration . It has a short half-life of about 2.5 hours in children and 3.5 hours in adults . The metabolism of MPH is enantioselective , with the catalytic activity of CES1 being 6-7 times higher for l-threo-methylphenidate versus d-threo-methylphenidate .

Result of Action

The increased dopaminergic and noradrenergic activity in the brain due to MPH administration can ameliorate the behavioral and cognitive dysfunctions in conditions like Attention-Deficit Hyperactivity Disorder (ADHD) . It can also induce common adverse effects such as reduced appetite, nausea, vomiting, and stomach ache .

Action Environment

The action, efficacy, and stability of MPH can be influenced by various environmental factors. For instance, co-consumption of ethanol can lead to the formation of ethylphenidate, which is also pharmacologically active . Additionally, the route of administration can affect the plasma concentrations of the MPH isomers .

Biochemische Analyse

Biochemical Properties

DL-threo-Ritalinic Acid Hydrochloride is predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (CES1A1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This interaction with the enzyme CES1A1 is crucial for its biochemical reactions.

Cellular Effects

It is known that its parent compound, Methylphenidate (MPH), is primarily indicated for attention-deficit hyperactivity disorder and narcolepsy therapy . MPH has been claimed to have a marked individual variability in the dose–response, which is predominantly pharmacokinetic .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism into ritalinic acid, which is the main metabolite . In addition, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported to form the p-hydroxy-, oxo-, and conjugated metabolites, respectively .

Temporal Effects in Laboratory Settings

In terms of temporal effects, it has been observed that a gradual alteration in the plasma d/l-threo-MPH ratio over time is registered, and after 1.5 h plasma concentrations of d-threo-enantiomer are much higher than those of l-threo-enantiomer .

Dosage Effects in Animal Models

It is known that its parent compound, MPH, has a marked individual variability in the dose–response, which is predominantly pharmacokinetic .

Metabolic Pathways

This compound is predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (CES1A1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This indicates that it is involved in the metabolic pathway of ester hydrolysis.

Transport and Distribution

It is known that its parent compound, MPH, is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid .

Subcellular Localization

It is known that its parent compound, MPH, is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid . This suggests that this compound may also be localized in the liver cells where it undergoes metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of DL-threo-Ritalinic Acid Hydrochloride involves several steps. One common method is the resolution of DL-threo-Ritalinic Acid using chiral carboxylic acids . This process separates the DL-threo mixture into its optically pure forms, d-threo-ritalinic acid hydrochloride and l-threo-ritalinic acid hydrochloride .

Industrial Production Methods: Industrial production often involves the use of novel organic salts of intermediate compounds to efficiently produce d-threo-ritalinic acid salts . The process includes the treatment of the free acid with various acids such as hydrochloric acid, hydrobromic acid, phosphoric acid, and others .

Analyse Chemischer Reaktionen

Types of Reactions: DL-threo-Ritalinic Acid Hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Oxidation and Substitution: These reactions involve various reagents and conditions, including the use of acids and bases to facilitate the transformation of the compound into different products.

Major Products: The major product formed from the hydrolysis of methylphenidate is ritalinic acid . Other products include various metabolites formed through oxidation and substitution reactions .

Wissenschaftliche Forschungsanwendungen

DL-threo-Ritalinic Acid Hydrochloride has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Methylphenidate: The parent compound of ritalinic acid, used to treat ADHD and narcolepsy.

Dexmethylphenidate: An enantiomer of methylphenidate with similar pharmacological effects.

Ethylphenidate: A metabolite formed through the transesterification of methylphenidate with ethanol.

Uniqueness: DL-threo-Ritalinic Acid Hydrochloride is unique due to its role as a major inactive metabolite of methylphenidate. Unlike its parent compound, it does not exhibit central stimulant activity but is crucial for understanding the pharmacokinetics and metabolism of methylphenidate .

Eigenschaften

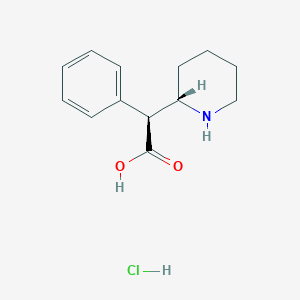

IUPAC Name |

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUMDQFFZZGUQY-FXMYHANSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.